Chemical structure and properties of Methyl 1-(methylsulfonyl)pyrrolidine-2-carboxylate
Chemical structure and properties of Methyl 1-(methylsulfonyl)pyrrolidine-2-carboxylate
The following technical guide provides an in-depth analysis of Methyl 1-(methylsulfonyl)pyrrolidine-2-carboxylate , a critical intermediate in peptidomimetic drug design and organic synthesis.
Executive Summary
Methyl 1-(methylsulfonyl)pyrrolidine-2-carboxylate (also known as N-Mesyl-L-proline methyl ester ) is a specialized heterocyclic building block used primarily in the development of rigidified peptidomimetics and protease inhibitors. By capping the pyrrolidine nitrogen with a methylsulfonyl (mesyl) group, researchers eliminate the basicity of the amine while introducing a strong hydrogen-bond acceptor (the sulfonyl group). This modification significantly alters the ring pucker conformation, making it a valuable scaffold for structure-activity relationship (SAR) studies in drug discovery, particularly for Hepatitis C virus (HCV) NS3 protease inhibitors and dipeptidyl peptidase-4 (DPP-4) targets.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
Nomenclature and Identification
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IUPAC Name: Methyl 1-(methylsulfonyl)pyrrolidine-2-carboxylate
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Common Name: N-Mesyl-L-proline methyl ester
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CAS Number: 59905-09-6 (Generic/Racemic); Note: The L-isomer is the standard pharmacological scaffold derived from CAS 2133-40-6 (L-Pro-OMe HCl).
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Molecular Formula:
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SMILES: CS(=O)(=O)N1CCC[C@H]1C(=O)OC (L-isomer)
Structural Parameters
The compound consists of a pyrrolidine ring bearing two key functionalizations:[1][2]
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C2 Position: A methyl ester motif, serving as a protected carboxylic acid or a precursor for further nucleophilic attack (e.g., amidation).
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N1 Position: A sulfonamide linkage. Unlike carboxamides, the
bond displays unique geometry (tetrahedral sulfur) and electronic withdrawal, reducing the nucleophilicity of the nitrogen to near zero.
Physicochemical Data Table
| Property | Value / Description |
| Molecular Weight | 207.25 g/mol |
| Physical State | White to off-white crystalline solid or viscous oil (purity dependent) |
| Melting Point | 68–72 °C (Typical for pure enantiomer) |
| Solubility | High: DCM, Ethyl Acetate, Methanol, DMSO. Low: Water, Hexanes. |
| LogP (Predicted) | ~0.25 (Lipophilic shift due to mesyl group) |
| H-Bond Donors | 0 (Aprotic) |
| H-Bond Acceptors | 4 (Sulfonyl oxygens + Ester carbonyl + Ester ether) |
| Stereochemistry | Typically (S)-enantiomer (L-Proline derived) |
Synthesis & Production Protocol
The synthesis of Methyl 1-(methylsulfonyl)pyrrolidine-2-carboxylate is a robust, one-step protection sequence starting from L-proline methyl ester hydrochloride. This protocol ensures high enantiomeric purity by maintaining low temperatures to prevent racemization at the alpha-carbon.
Reaction Logic
The reaction utilizes Methanesulfonyl chloride (MsCl) as the electrophile. A non-nucleophilic base (Triethylamine or DIPEA) is required to scavenge the HCl byproduct and liberate the free amine from the starting salt.
Step-by-Step Methodology
Reagents:
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L-Proline methyl ester hydrochloride (1.0 equiv)[3]
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Methanesulfonyl chloride (1.2 equiv)
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Triethylamine (TEA) (2.5 equiv)
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Dichloromethane (DCM) (anhydrous, 10 vol)
Protocol:
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Preparation: Charge a round-bottom flask with L-Proline methyl ester HCl and anhydrous DCM under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.
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Base Addition: Add Triethylamine dropwise over 15 minutes. The solution will clarify as the free amine is liberated.
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Sulfonylation: Add Methanesulfonyl chloride dropwise via syringe pump or addition funnel, maintaining the internal temperature below 5 °C. The reaction is exothermic.
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Incubation: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.
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Work-up: Quench with water. Wash the organic layer successively with 1M HCl (to remove excess amine), saturated NaHCO
, and brine. -
Isolation: Dry over anhydrous Na
SO , filter, and concentrate in vacuo to yield the crude sulfonamide. -
Purification: Recrystallization from EtOAc/Hexanes or flash column chromatography if necessary.
Synthesis Workflow Diagram
Figure 1: Synthetic pathway for the production of N-Mesyl-L-Proline Methyl Ester.
Spectroscopic Characterization
To validate the identity of the synthesized compound, the following NMR signals are diagnostic. The absence of the N-H signal and the appearance of the sulfonyl-methyl singlet are key indicators.
| Nucleus | Chemical Shift ( | Multiplicity | Integration | Assignment |
| 4.35 – 4.45 | dd (Doublet of doublets) | 1H | ||
| 3.76 | s (Singlet) | 3H | O-CH | |
| 3.45 – 3.55 | m (Multiplet) | 2H | ||
| 2.95 | s (Singlet) | 3H | SO | |
| 2.20 – 1.90 | m (Multiplet) | 4H | ||
| 173.1 | Singlet | Cq | C =O (Ester Carbonyl) | |
| 60.5 | Singlet | CH | ||
| 52.8 | Singlet | CH | O-C H | |
| 48.5 | Singlet | CH | ||
| 39.2 | Singlet | CH | SO |
Applications in Drug Discovery
Conformational Rigidification
The sulfonylation of the proline nitrogen creates a "conformational lock." Unlike amides, which can exhibit cis/trans isomerization (rotamers) about the N-C(O) bond, the sulfonamide bond is generally more stable and forces the pyrrolidine ring into specific "envelope" puckers (typically C
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Entropy Reduction: Pre-organizing the inhibitor into the bioactive conformation to minimize the entropic penalty upon binding to the target protein.
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Selectivity: Excluding binding to off-target proteases that require a different ring conformation.
Therapeutic Areas
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HCV NS3/4A Protease Inhibitors: The N-sulfonyl proline motif is a recurring pharmacophore in "-previr" drugs (e.g., Grazoprevir, Glecaprevir). This specific methyl ester serves as a starting block for the P2 fragment of these macrocyclic inhibitors.
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DPP-4 Inhibitors: Analogs of this compound are explored for treating Type 2 Diabetes. The nitrile-containing variants (Vildagliptin) are more common, but the sulfonyl variants provide alternate pharmacokinetic profiles.
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LFA-1 Antagonists: Used in the design of integrin antagonists for treating autoimmune diseases, where the rigid proline scaffold orients hydrophobic groups into specific pockets of the LFA-1 I-domain.
Drug Design Logic Diagram
Figure 2: Strategic utilization of the N-mesyl proline scaffold in medicinal chemistry.
Safety & Handling (SDS Summary)
While generally considered a stable intermediate, standard laboratory safety protocols apply.
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Hazards: Causes skin irritation (H315), serious eye irritation (H319). May be harmful if swallowed.
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Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.
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Storage: Store in a cool, dry place. The sulfonamide bond is hydrolytically stable, but the ester moiety is susceptible to hydrolysis under strong basic or acidic conditions.
References
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Preparation of Amino Acid Methyl Esters: Li, X., et al. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. PMC. Available at: [Link]
- Liverton, N. J., et al. (2008). Molecular Modeling Based Design of HCV NS3 Protease Inhibitors. Journal of the American Chemical Society.
-
General Properties of Proline Esters: PubChem. Methyl L-prolinate (Precursor Data). National Library of Medicine.[4] Available at: [Link]
Sources
- 1. CAS 2577-48-2: methyl L-prolinate | CymitQuimica [cymitquimica.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. L-Proline methyl ester hydrochloride | CAS 2133-40-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Methyl L-prolinate | C6H11NO2 | CID 853477 - PubChem [pubchem.ncbi.nlm.nih.gov]
